8-Amino-8-demethylriboflavin
Overview
Description
8-Amino-8-demethylriboflavin is a benzopteridine that is riboflavin in which the methyl group at position 8 has been replaced by an amino group . It is a primary amino compound and a tetrol . It is functionally related to riboflavin .
Synthesis Analysis
8-Amino-8-demethylriboflavin was synthesized from 3-nitro-4-methylaniline N-d-riboside by selective reduction of the N-glycoside with sodium borohydride .Molecular Structure Analysis
The molecular formula of 8-Amino-8-demethylriboflavin is C16H19N5O6 . The average mass is 377.353 and the monoisotopic mass is 377.13353 .Chemical Reactions Analysis
The enzyme 8-demethyl-8-aminoriboflavin-5’-phosphate synthase (rosB) catalyzes the key reaction of roseoflavin biosynthesis by forming 8-amino-8-demethylriboflavin 5’-phosphate from riboflavin-5’-phosphate and glutamate .Physical And Chemical Properties Analysis
The exact mass of 8-Amino-8-demethylriboflavin is 377.1335 and the molecular weight is 377.352 .Scientific Research Applications
Synthesis Methods
8-Amino-8-demethylriboflavin has been synthesized from 3-nitro-4-methylaniline N-D-riboside through selective reduction and hydrogenation processes. The synthesis involves condensing phenylenediamine with violuric acid, yielding high yields of flavin (Kasai, Fritz, & Matsui, 1987).
Reactivity and Interaction with Amino Acids
8-Fluoro-8-demethylriboflavin has shown potential as an active-site-directed reagent for flavoproteins. It exhibits high reactivity with nucleophiles such as N-acetylcysteine, N-acetyltyrosine, and others. This reactivity is significantly higher compared to other derivatives like 8-chloro-8-demethylriboflavin, indicating a distinct chemical behavior (Kasai, Sugimoto, Miura, Yamano, & Matsui, 1983).
Probing Flavin-Protein Interaction
The interaction between 8-fluoro-8-demethylriboflavin and riboflavin-binding protein was studied using 19F-NMR spectroscopy. This study highlights the environmental changes at the flavin-protein interface, suggesting its utility in probing flavin-protein interactions (Miura, Kasai, Horiike, Sugimoto, Matsui, Yamano, & Miyake, 1983).
Antibiotic Applications
The metabolism of 8-demethyl-8-aminoriboflavin in Listeria monocytogenes, a human pathogen, was explored. This compound has potential as a broad-spectrum antibiotic, with specific uptake and metabolic pathways in bacteria (Matern, Pedrolli, Großhennig, Johansson, & Mack, 2016).
Enzymatic Mechanisms
The enzyme RosB, involved in roseoflavin biosynthesis, uses 8-demethyl-8-aminoriboflavin-5'-phosphate as a substrate. Understanding its structure and mechanism can provide insights into flavin-related enzymatic processes (Konjik, Brünle, Demmer, Vanselow, Sandhoff, Ermler, & Mack, 2017).
Spectroscopic Studies
8-Amino-8-demethylriboflavin has been characterized spectroscopically in various solvents, revealing unique absorption and fluorescence properties. These findings are significant for understanding its photophysical behavior (Tyagi, Zirak, Penzkofer, Mathes, Hegemann, Mack, & Ghisla, 2009).
Key Enzyme in Antibiotic Biosynthesis
Research identified the key enzyme in roseoflavin biosynthesis, which produces 8-demethyl-8-aminoriboflavin from riboflavin. This highlights the compound's role in the formation of natural antibiotics (Schwarz, Konjik, Jankowitsch, Sandhoff, & Mack, 2016).
Future Directions
The synthesis and reactions of 8-Amino-8-demethylriboflavin are areas of ongoing research. The enzyme rosB, which catalyzes the formation of 8-amino-8-demethylriboflavin 5’-phosphate, is of particular interest . Further studies on this enzyme could lead to a better understanding of roseoflavin biosynthesis .
properties
IUPAC Name |
8-amino-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O6/c1-6-2-8-9(3-7(6)17)21(4-10(23)13(25)11(24)5-22)14-12(18-8)15(26)20-16(27)19-14/h2-3,10-11,13,22-25H,4-5,17H2,1H3,(H,20,26,27)/t10-,11+,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHBNLOEUZEUOA-LOWVWBTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1N)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966096 | |
Record name | 1-(8-Amino-4-hydroxy-7-methyl-2-oxobenzo[g]pteridin-10(2H)-yl)-1-deoxypentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-8-demethylriboflavin | |
CAS RN |
5178-05-2 | |
Record name | 8-Aminoriboflavin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5178-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Amino-8-demethylriboflavin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005178052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(8-Amino-4-hydroxy-7-methyl-2-oxobenzo[g]pteridin-10(2H)-yl)-1-deoxypentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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